(2R)-2-(Oxan-2-yl)propan-1-ol
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Overview
Description
(2R)-2-(Oxan-2-yl)propan-1-ol is a chiral organic compound that belongs to the class of secondary alcohols It features a tetrahydropyran ring, which is a six-membered ether ring, attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-2-yl)propan-1-ol typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-(Oxan-2-yl)propan-2-one with a chiral borane complex can yield this compound with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce the ketone precursor to the desired alcohol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 2-(Oxan-2-yl)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, although this is less common. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 2-(Oxan-2-yl)propan-2-one.
Reduction: 2-(Oxan-2-yl)propane.
Substitution: 2-(Oxan-2-yl)propyl halides.
Scientific Research Applications
(2R)-2-(Oxan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Industry: this compound can be used in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(Oxan-2-yl)propan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, where it undergoes oxidation to form the corresponding ketone. The molecular targets and pathways involved include the active sites of enzymes that catalyze the oxidation-reduction reactions.
Comparison with Similar Compounds
(2S)-2-(Oxan-2-yl)propan-1-ol: The enantiomer of (2R)-2-(Oxan-2-yl)propan-1-ol, which has similar chemical properties but different biological activities.
2-(Oxan-2-yl)propan-2-one: The oxidized form of this compound.
2-(Oxan-2-yl)propane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of the tetrahydropyran ring. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and a useful tool in studying chiral reactions.
Properties
IUPAC Name |
(2R)-2-(oxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPHCOUJGUYMCZ-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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